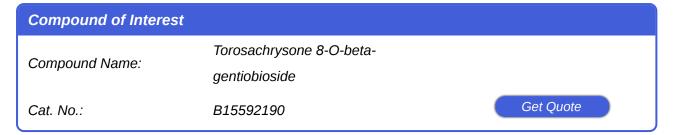


Torosachrysone 8-O-beta-gentiobioside: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring naphthopyrone glycoside first isolated from the seeds of Cassia tora Linn. (Fabaceae), a plant with a long history of use in traditional medicine. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and antitumor activities. This technical guide provides a comprehensive review of the available literature on **Torosachrysone 8-O-beta-gentiobioside**, focusing on its chemical properties, isolation, biological activities, and mechanism of action. The information is presented to support further research and development of this promising natural product.

Chemical and Physical Data

The definitive chemical and physical properties of **Torosachrysone 8-O-beta-gentiobioside** are summarized in the table below. The structural elucidation was primarily achieved through spectroscopic methods, including UV-Visible, Infrared, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The CAS number for this compound is 94356-13-5.



Property	Value	Reference
Molecular Formula	C28H36O15	[1]
Molecular Weight	612.58 g/mol	[1]
Appearance	Yellow crystalline powder	
Melting Point	Not Reported	
Solubility	Soluble in DMSO	[2]

Table 1: Physicochemical Properties of Torosachrysone 8-O-beta-gentiobioside

Spectroscopic Data

The structural confirmation of **Torosachrysone 8-O-beta-gentiobioside** relies on key spectroscopic data. While the original detailed spectra from the initial isolation are not readily available in all public domains, the following represents a summary of expected and reported signals based on its structure.

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthopyrone core, methoxy group protons, and a complex region of overlapping signals for the sugar protons of the gentiobiose moiety. Anomeric proton signals are crucial for determining the stereochemistry of the glycosidic linkages.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum would display signals corresponding to all 28 carbons in the molecule. Key signals would include those for the carbonyl carbons, aromatic carbons, methoxy carbon, and the carbons of the two glucose units in the gentiobiose chain. The chemical shifts of the anomeric carbons are indicative of the β-glycosidic linkage.

Mass Spectrometry (MS): Mass spectrometry data is essential for confirming the molecular weight and fragmentation pattern. The molecular ion peak [M]+ or pseudomolecular ions such as [M+H]+ or [M+Na]+ would correspond to the calculated molecular weight. Fragmentation patterns would likely show the loss of the gentiobiose sugar moiety.



Experimental Protocols Isolation and Purification of Torosachrysone 8-O-betagentiobioside

The following is a generalized protocol for the isolation and purification of **Torosachrysone 8-O-beta-gentiobioside** from the seeds of Cassia tora, based on common phytochemical extraction techniques.

1. Extraction:

- Air-dried and powdered seeds of Cassia tora are extracted with methanol (MeOH) at room temperature for an extended period (e.g., 72 hours) with occasional shaking.
- The extraction process is typically repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.
- The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

- The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- **Torosachrysone 8-O-beta-gentiobioside**, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

3. Chromatographic Purification:

- The n-butanol fraction is subjected to column chromatography over silica gel.
- The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like chloroform and gradually increasing the proportion of a more polar solvent like methanol.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH:H₂O in appropriate ratios) and visualized under UV light or with a suitable staining reagent.
- Fractions containing the target compound are pooled and further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography



(HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system to yield pure **Torosachrysone 8-O-beta-gentiobioside**.

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Figure 1. General workflow for the isolation and purification of **Torosachrysone 8-O-beta- gentiobioside**.

Biological Activities and Signaling Pathways Anti-inflammatory Activity

Recent studies have elucidated a significant anti-inflammatory mechanism for a closely related compound, Torachrysone-8-O- β -D-glucoside, which is believed to be structurally identical or highly similar to **Torosachrysone 8-O-beta-gentiobioside**. The primary mechanism of its anti-inflammatory action is the inhibition of aldose reductase.

Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway that reduces aldehydes to their corresponding alcohols. Under conditions of oxidative stress, it can



reduce lipid aldehydes, such as 4-hydroxynonenal (4-HNE), which are highly reactive and contribute to inflammatory processes. By inhibiting aldose reductase, **Torosachrysone 8-O-beta-gentiobioside** prevents the formation of pro-inflammatory mediators derived from lipid peroxidation.

Experimental Protocol for Aldose Reductase Inhibition Assay: A typical in vitro assay to determine the aldose reductase inhibitory activity involves the following steps:

- Enzyme Preparation: Recombinant human aldose reductase is used as the enzyme source.
- Reaction Mixture: The assay mixture contains phosphate buffer (pH 6.2), NADPH (cofactor),
 DL-glyceraldehyde (substrate), and the test compound (Torosachrysone 8-O-betagentiobioside) at various concentrations.
- Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The
 decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored
 spectrophotometrically.
- Calculation: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to cause 50% inhibition, is then determined.



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Figure 2. Proposed anti-inflammatory signaling pathway of **Torosachrysone 8-O-beta-gentiobioside**.

Antioxidant Activity



Torosachrysone 8-O-beta-gentiobioside has been reported to possess antioxidant properties, which are likely attributed to the phenolic nature of its aglycone part. The antioxidant activity can be evaluated using various in vitro assays.

Experimental Protocol for DPPH Radical Scavenging Assay:

- Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Reaction: Different concentrations of Torosachrysone 8-O-beta-gentiobioside are added to the DPPH solution.
- Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
- Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC₅₀ value is determined as the concentration of the sample that scavenges 50% of the DPPH radicals.

Antitumor Activity

The antitumor potential of **Torosachrysone 8-O-beta-gentiobioside** has been suggested, although detailed mechanistic studies are still emerging. The cytotoxic effects against various cancer cell lines are typically evaluated using in vitro assays.

Experimental Protocol for MTT Assay for Cytotoxicity:

- Cell Culture: Cancer cells of interest are seeded in 96-well plates and allowed to attach overnight.
- Treatment: The cells are treated with various concentrations of **Torosachrysone 8-O-beta-gentiobioside** and incubated for a specific period (e.g., 24, 48, or 72 hours).



- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- Measurement: The absorbance of the colored solution is measured at a specific wavelength (around 570 nm) using a plate reader.
- Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is then determined.

Summary of Quantitative Data

Currently, there is a limited amount of publicly available quantitative data for the biological activities of **Torosachrysone 8-O-beta-gentiobioside**. Further research is needed to populate the following table with robust and reproducible data.

Biological Activity	Assay	Target/Cell Line	IC50 / EC50	Reference
Anti- inflammatory	Aldose Reductase Inhibition	Recombinant Human Aldose Reductase	Data Not Available	
Antioxidant	DPPH Radical Scavenging	-	Data Not Available	
Antitumor	MTT Assay	Various Cancer Cell Lines	Data Not Available	

Table 2: Summary of Quantitative Biological Activity Data for **Torosachrysone 8-O-beta-gentiobioside**

Conclusion and Future Directions



Torosachrysone 8-O-beta-gentiobioside is a promising natural product with demonstrated potential for therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. The elucidation of its inhibitory effect on aldose reductase provides a clear and compelling mechanism for its anti-inflammatory properties. However, to fully realize its potential, further research is imperative.

Future studies should focus on:

- Comprehensive Spectroscopic Analysis: Publication of the complete and detailed ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry data to serve as a definitive reference for the scientific community.
- Quantitative Biological Evaluation: Systematic in vitro and in vivo studies to determine the IC₅₀/EC₅₀ values for its anti-inflammatory, antioxidant, and antitumor activities against a broad range of targets and cell lines.
- Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying its antioxidant and antitumor effects, including the identification of specific signaling pathways and molecular targets.
- Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Torosachrysone 8-O-betagentiobioside to evaluate its drug-like potential.
- Synthesis and Analogue Development: Development of efficient synthetic routes to Torosachrysone 8-O-beta-gentiobioside and the creation of analogues to explore structure-activity relationships and optimize its therapeutic properties.

This in-depth technical guide serves as a foundational resource for researchers dedicated to advancing the scientific understanding and potential clinical application of **Torosachrysone 8-O-beta-gentiobioside**.

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